![molecular formula C17H18F3NO B1650408 Fluoxetine-d5 solution CAS No. 1173147-79-9](/img/structure/B1650408.png)
Fluoxetine-d5 solution
Overview
Description
Fluoxetine-d5 solution is a stable isotope-labeled form of fluoxetine, which is a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression, anxiety, and obsessive-compulsive disorder. Fluoxetine-d5 solution is a valuable tool for scientific research as it allows for the tracking of fluoxetine in biological systems through the use of mass spectrometry.
Scientific Research Applications
1. Neuropharmacological Effects
Fluoxetine, the parent compound of fluoxetine-d5, is primarily known for its role as a selective serotonin reuptake inhibitor (SSRI), widely used in treating depression and other disorders. It modulates several neurochemical pathways and receptor activities, contributing to its therapeutic effects.
Receptor Activity Modulation : Studies have shown that fluoxetine can positively modulate GABAA receptors, which are central to fast inhibitory neurotransmission in the mammalian brain (Robinson et al., 2003). Another research highlighted its antagonistic effects on neuronal α7 nicotinic acetylcholine receptors (Maggi et al., 1998).
Signal Transduction : Fluoxetine can activate signal transduction pathways, as demonstrated in studies imaging brain phospholipase A2-mediated response to acute fluoxetine administration (Qu et al., 2003).
2. Antidepressant Mechanisms
Fluoxetine's primary use as an antidepressant is supported by various mechanisms at the cellular and molecular levels.
- Cell Cycle Regulation : It mediates cell cycle arrest by inhibiting cyclin-dependent kinase subunit CKS1, which is crucial in cell cycle biology (Krishnan et al., 2008).
- Plasticity Restoration : Fluoxetine has been shown to restore plasticity in the adult visual cortex, which may have implications in treating amblyopia and other visual impairments (Vetencourt et al., 2008).
Future Directions
properties
IUPAC Name |
N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHCYVBBDHJXIQ-VIQYUKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661983 | |
Record name | N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
CAS RN |
1173147-79-9 | |
Record name | N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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